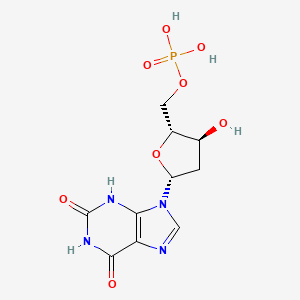

2'-Deoxy-xanthosine-5'-monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxy-xanthosine-5’-monophosphate is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of xanthosine monophosphate, where the ribose sugar is replaced by deoxyribose. This compound is significant in the study of nucleotide metabolism and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-xanthosine-5’-monophosphate typically involves the deamination of deoxyadenosine monophosphate (dAMP). This process can be catalyzed by enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes dAMP to produce 2’-Deoxy-xanthosine-5’-monophosphate .

Industrial Production Methods: Industrial production of deoxynucleoside monophosphates, including 2’-Deoxy-xanthosine-5’-monophosphate, often involves biotechnological approaches. For example, recombinant enzymes from microorganisms like Escherichia coli can be used in a one-pot reaction system to produce these compounds efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxy-xanthosine-5’-monophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form xanthine derivatives.

Deamination: This reaction converts adenine derivatives into xanthine derivatives.

Hydrolysis: Enzymatic hydrolysis can convert it into its respective nucleoside and phosphate.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Deaminating Agents: Nitrous acid or specific deaminase enzymes.

Hydrolytic Enzymes: Nucleotidases and phosphatases.

Major Products:

Oxidation: Xanthine derivatives.

Deamination: Xanthosine.

Hydrolysis: Deoxyribose and phosphate.

Aplicaciones Científicas De Investigación

2’-Deoxy-xanthosine-5’-monophosphate has several applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand nucleotide metabolism.

Biology: Helps in studying DNA repair mechanisms and the role of noncanonical nucleotides in genetic integrity.

Medicine: Investigated for its potential role in antiviral therapies and as a biomarker for certain metabolic disorders.

Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a reference standard in analytical chemistry

Mecanismo De Acción

The mechanism of action of 2’-Deoxy-xanthosine-5’-monophosphate involves its incorporation into DNA and RNA, where it can cause mutations due to its structural similarity to other nucleotides. It is recognized and hydrolyzed by house-cleaning enzymes like inosine triphosphate pyrophosphatases, which prevent its accumulation and potential mutagenic effects .

Molecular Targets and Pathways:

DNA and RNA Polymerases: Incorporate the compound into nucleic acids.

House-Cleaning Enzymes: Hydrolyze the compound to prevent genetic mutations.

Metabolic Pathways: Involved in purine metabolism and nucleotide salvage pathways.

Comparación Con Compuestos Similares

Deoxyinosine Monophosphate (dIMP): Another deaminated nucleotide analog.

Xanthosine Monophosphate (XMP): The ribose counterpart of 2’-Deoxy-xanthosine-5’-monophosphate.

Deoxyuridine Monophosphate (dUMP): A deaminated pyrimidine nucleotide.

Uniqueness: 2’-Deoxy-xanthosine-5’-monophosphate is unique due to its specific role in deoxyribonucleotide metabolism and its potential to cause mutations if not properly regulated. Its structural similarity to other nucleotides makes it a valuable tool in studying nucleotide metabolism and genetic integrity .

Propiedades

Número CAS |

5187-90-6 |

|---|---|

Fórmula molecular |

C10H13N4O8P |

Peso molecular |

348.21 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O8P/c15-4-1-6(22-5(4)2-21-23(18,19)20)14-3-11-7-8(14)12-10(17)13-9(7)16/h3-6,15H,1-2H2,(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |

Clave InChI |

RTWWRSBEQVIVBY-KVQBGUIXSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)

![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)

![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1,2,4-thiadiazole](/img/structure/B13111849.png)